molecular formula C5H13ClN2O2 B568458 L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE CAS No. 117961-28-1

L-ORNITHINE-CARBOXY-14C HYDROCHLORIDE

Cat. No.: B568458
CAS No.: 117961-28-1
M. Wt: 170.613
InChI Key: GGTYBZJRPHEQDG-AEUFOQDTSA-N
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Description

L-Ornithine-carboxy-14C hydrochloride is a radiolabeled compound used extensively in biochemical and medical research. It is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace and study metabolic pathways and biochemical processes involving ornithine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-ornithine-carboxy-14C hydrochloride typically involves the incorporation of carbon-14 into the carboxyl group of L-ornithine. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ornithine. The reaction conditions often require careful control of temperature, pH, and the presence of catalysts to ensure the efficient incorporation of the radiolabel.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to handle the radioactive materials safely. The process includes the purification of the labeled compound to achieve high specific activity and purity. The final product is typically provided as an aqueous ethanol solution to ensure stability and ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions

L-ornithine-carboxy-14C hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to L-arginine through the action of enzymes such as ornithine transcarbamylase.

    Reduction: Formation of polyamines like putrescine through the action of ornithine decarboxylase.

    Substitution: Reaction with carbamoyl phosphate to form citrulline in the urea cycle.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Carbamoyl phosphate: For the formation of citrulline.

    Enzymes: Such as ornithine transcarbamylase and ornithine decarboxylase.

    Oxidizing agents: For the conversion to L-arginine.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

L-ornithine-carboxy-14C hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

L-ornithine-carboxy-14C hydrochloride exerts its effects by participating in the urea cycle, where it is converted to citrulline and then to arginine. This process helps in the detoxification of ammonia in the liver. The radiolabeling with carbon-14 allows researchers to trace the metabolic pathways and study the molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

Similar Compounds

    L-ornithine: The non-labeled form of the compound, used in similar biochemical studies.

    L-arginine: Another amino acid involved in the urea cycle.

    Putrescine: A polyamine derived from ornithine.

Uniqueness

L-ornithine-carboxy-14C hydrochloride is unique due to its radiolabeling with carbon-14, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in biochemical and medical research, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

117961-28-1

Molecular Formula

C5H13ClN2O2

Molecular Weight

170.613

IUPAC Name

(2S)-2,5-diaminopentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i5+2;

InChI Key

GGTYBZJRPHEQDG-AEUFOQDTSA-N

SMILES

C(CC(C(=O)O)N)CN.Cl

Origin of Product

United States

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